molecular formula C20H28N2O4 B6349176 4-(3-Phenylpropanoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid CAS No. 1326809-09-9

4-(3-Phenylpropanoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid

Cat. No.: B6349176
CAS No.: 1326809-09-9
M. Wt: 360.4 g/mol
InChI Key: TWYLMJYAIVHIDI-UHFFFAOYSA-N
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Description

This compound is a spirocyclic derivative featuring a 1-oxa-4,8-diazaspiro[4.5]decane core. The 3-phenylpropanoyl group at the 4-position and the propyl substituent at the 8-position distinguish it from related analogs. It is primarily utilized in medicinal chemistry as a synthetic intermediate or pharmacophore scaffold, with applications in drug discovery and biochemical research .

Properties

IUPAC Name

4-(3-phenylpropanoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O4/c1-2-12-21-13-10-20(11-14-21)22(17(15-26-20)19(24)25)18(23)9-8-16-6-4-3-5-7-16/h3-7,17H,2,8-15H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWYLMJYAIVHIDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Phenylpropanoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. The key steps often include the formation of the spirocyclic core, followed by functional group modifications to introduce the phenylpropanoyl and propyl groups. Common synthetic routes may involve:

    Cyclization reactions: to form the spirocyclic core.

    Acylation reactions: to introduce the phenylpropanoyl group.

    Alkylation reactions: to add the propyl group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of catalytic processes may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-(3-Phenylpropanoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(3-Phenylpropanoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a drug candidate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-Phenylpropanoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Research Findings and Limitations

  • Gaps in Data : Molecular weights and detailed biological activity data for the target compound are unavailable in the provided evidence, limiting direct efficacy comparisons.
  • Structural-Activity Relationships (SAR) : The evidence lacks explicit SAR studies, necessitating extrapolation from substituent effects observed in related compounds.

Biological Activity

4-(3-Phenylpropanoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid, also known by its CAS number 1326809-09-9, is a spiro compound that has garnered attention for its potential biological activities. This compound is part of a larger class of diazaspiro compounds that have been studied for their pharmacological properties, including modulation of chemokine receptor activity and inhibition of platelet aggregation.

Chemical Structure and Properties

The compound features a complex structure characterized by a spirocyclic framework, which contributes to its biological activity. The molecular formula is C20H28N2O4C_{20}H_{28}N_2O_4, indicating the presence of nitrogen and oxygen atoms that are crucial for its interaction with biological targets.

PropertyValue
Molecular FormulaC20H28N2O4C_{20}H_{28}N_2O_4
Molecular Weight356.45 g/mol
CAS Number1326809-09-9
Chemical ClassSpiro compound

Inhibition of Platelet Aggregation

One of the most significant biological activities reported for this compound is its ability to inhibit platelet aggregation. In a study involving platelet-rich plasma (PRP), the compound exhibited an IC50 value of 53 nM, indicating potent inhibitory effects on platelet aggregation processes. This property suggests potential therapeutic applications in preventing thrombotic diseases .

Modulation of Chemokine Receptor Activity

Research has indicated that diazaspiro compounds can modulate chemokine receptor activity, which plays a critical role in immune responses and inflammation. The specific mechanisms through which this compound exerts this effect are still under investigation but may involve interactions with specific receptor subtypes involved in inflammatory pathways .

Study on Antithrombotic Effects

A study published in a pharmacological journal assessed the antithrombotic effects of various diazaspiro compounds, including this compound. The findings demonstrated that this compound significantly reduced thrombus formation in animal models, supporting its potential use as an antithrombotic agent.

Mechanistic Insights

In vitro studies have shown that the compound interacts with platelet receptors, leading to decreased activation and aggregation. Further research is needed to elucidate the precise signaling pathways involved in this process.

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